2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5

trimebutine metabolite synthesis stable isotope labeling

2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 (CAS: 1330265-76-3) is a penta-deuterated amino alcohol compound with the molecular formula C18H18D5NO and a molecular weight of 274.41 g/mol. It serves as a stable isotope-labeled intermediate in the preparation of labeled trimebutine metabolites.

Molecular Formula C₁₈H₁₈D₅NO
Molecular Weight 274.41
CAS No. 1330265-76-3
Cat. No. B1147190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5
CAS1330265-76-3
SynonymsN-Benzyl-N-methyl 1-Phenyl-1-hydroxymethyl-1-propanamine-d5;  β-Ethyl-β-[methyl(phenylmethyl)amino]benzeneethanol-d5; 
Molecular FormulaC₁₈H₁₈D₅NO
Molecular Weight274.41
Structural Identifiers
SMILESCCC(CO)(C1=CC=CC=C1)N(C)CC2=CC=CC=C2
InChIInChI=1S/C18H23NO/c1-3-18(15-20,17-12-8-5-9-13-17)19(2)14-16-10-6-4-7-11-16/h4-13,20H,3,14-15H2,1-2H3/i1D3,3D2
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 Procurement Guide: Isotopically Labeled Intermediate for Trimebutine Metabolite Synthesis


2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 (CAS: 1330265-76-3) is a penta-deuterated amino alcohol compound with the molecular formula C18H18D5NO and a molecular weight of 274.41 g/mol [1]. It serves as a stable isotope-labeled intermediate in the preparation of labeled trimebutine metabolites [1]. The compound features deuterium incorporation at the 3,3,4,4,4 positions of the butanol chain, providing a +5 Da mass shift relative to its unlabeled counterpart (CAS: 1330183-29-3, C18H23NO, MW 269.38) .

Why Unlabeled 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol or Structural Analogs Cannot Substitute 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 in Quantitative LC-MS Workflows


In quantitative liquid chromatography-mass spectrometry (LC-MS) assays, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects, ionization variability, and sample preparation losses [1]. Substitution of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 with its unlabeled counterpart (CAS 1330183-29-3) or a structural analog introduces unacceptable analytical error: the unlabeled compound cannot be chromatographically resolved from the analyte and co-elutes, preventing independent detection [2]; structural analog internal standards exhibit differential extraction recovery, ionization response, and matrix effect profiles, which can produce >50% underestimation of true analyte concentration even after internal standard correction [3]; and deuterated SIL-IS provides near-identical physicochemical properties (extraction recovery, chromatographic retention, ionization efficiency) to the unlabeled analyte, enabling accurate compensation for variability throughout the entire sample preparation and analysis process [1][4].

Quantitative Differentiation Evidence for 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 vs. Unlabeled and Analog Alternatives


2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5: Application-Specific Intermediate for Labeled Trimebutine Metabolite Preparation

2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 is specifically designated as an intermediate in the preparation of labeled trimebutine metabolites [1]. In contrast, its unlabeled counterpart (CAS 1330183-29-3) serves as an intermediate for unlabeled trimebutine metabolites, and structural analogs such as 2-(N-Benzyl-N-methyl)amino-2-phenylpropanol cannot access the identical metabolic pathway due to alkyl chain length differences . This application specificity is not shared by general-purpose amino alcohols or alternative deuterated internal standards lacking the benzyl-methyl substitution pattern required for trimebutine metabolic studies .

trimebutine metabolite synthesis stable isotope labeling

Mass Spectrometric Differentiation: +5 Da Mass Shift Enables Independent Detection in LC-MS/MS

The penta-deuteration at the 3,3,4,4,4 positions of the butanol chain in 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 produces a +5 Da mass shift (MW 274.41 vs. 269.38 for the unlabeled analog) . This mass differential enables the mass spectrometer to independently detect and quantify the labeled internal standard and the unlabeled analyte in the same chromatographic run without signal interference, a fundamental requirement for stable isotope dilution mass spectrometry [1]. Structural analogs lacking this isotopic labeling cannot be differentially detected by mass and require chromatographic resolution, which may be incomplete and introduce quantification errors [2].

LC-MS quantitative analysis stable isotope dilution

Isotopic Purity Specification: >98% Purity Ensures Minimal Cross-Contamination with Unlabeled Analyte

2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 is supplied with a purity specification of >98% . In stable isotope dilution assays, the presence of unlabeled (d0) impurity in the deuterated internal standard directly contributes to the analyte signal, causing positive bias in quantification at low analyte concentrations [1]. This is particularly critical when the internal standard is used at concentrations significantly higher than the analyte. Lower-grade deuterated compounds or analog internal standards may exhibit higher cross-reactivity or unlabeled impurity content, leading to inaccurate quantification [2].

isotopic purity quality control LC-MS quantification

Physical Form and Storage: Yellow Oil Requiring 2-8°C Refrigeration for Preserved Isotopic Integrity

2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 is supplied as a yellow oil and requires storage at 2-8°C under refrigeration [1]. In contrast, the unlabeled counterpart is also a yellow oil but may be stored under ambient shipping conditions . Deuterated compounds can be susceptible to hydrogen-deuterium exchange under suboptimal storage conditions (elevated temperature, exposure to protic solvents or moisture), which reduces effective isotopic enrichment and compromises analytical performance [2]. Proper refrigerated storage is essential to maintain the +5 Da mass shift advantage.

chemical stability storage conditions procurement logistics

Chromatographic Behavior: Density 1.1±0.1 g/cm³ and Boiling Point 382.0±27.0°C Comparable to Unlabeled Analog

2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 exhibits calculated physicochemical properties including density of 1.1±0.1 g/cm³ and boiling point of 382.0±27.0°C at 760 mmHg . These values are identical to the unlabeled analog (CAS 1330183-29-3) within experimental error [1]. This near-identical chromatographic behavior is essential for stable isotope dilution LC-MS, where the deuterated internal standard must co-elute precisely with the unlabeled analyte to experience identical matrix effects and ionization conditions [2]. Structural analog internal standards (e.g., compounds with different alkyl chains or substitution patterns) exhibit different retention times, causing them to elute into different solvent composition zones where ionization suppression or enhancement may differ, leading to quantification bias [3].

physicochemical properties chromatography method development

High-Value Application Scenarios for 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 Based on Quantitative Differentiation Evidence


Synthesis of Deuterated Trimebutine Metabolites as Authentic Internal Standards for LC-MS/MS Pharmacokinetic Studies

This compound is specifically designated as an intermediate in the preparation of labeled trimebutine metabolites [1]. Researchers conducting pharmacokinetic or drug metabolism studies of trimebutine require deuterated metabolite standards to serve as internal standards for accurate quantification in biological matrices. The compound's benzyl-methyl substitution pattern matches the trimebutine metabolic pathway, and the +5 Da mass shift from penta-deuteration enables independent MS detection of the labeled internal standard . This scenario applies to pharmaceutical development, bioequivalence studies, and clinical pharmacology investigations where regulatory submission requires validated LC-MS/MS methods with SIL-IS [2].

Quantitative Bioanalysis of Trimebutine and Metabolites Requiring Matrix Effect Correction

In LC-MS/MS analysis of trimebutine metabolites in plasma, urine, or tissue homogenates, matrix effects (ion suppression or enhancement) can introduce significant quantification error. The use of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 as a synthetic precursor to deuterated internal standards provides a SIL-IS that co-elutes with the unlabeled analyte and experiences identical matrix effects [1]. The >98% purity specification ensures minimal unlabeled impurity contribution to analyte signal at low concentrations . This application scenario is critical for laboratories developing validated bioanalytical methods for regulatory submission or clinical trial support [2].

Method Development and Validation for Trimebutine Metabolite Quantification in Complex Biological Matrices

Analytical method development laboratories require authentic, high-purity intermediates to synthesize calibration standards and quality control materials. 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 provides the deuterated backbone for synthesizing labeled trimebutine metabolites that are chemically identical to the analytes of interest except for the +5 Da mass difference [1]. The compound's density (1.1±0.1 g/cm³) and boiling point (382.0±27.0°C) are identical to the unlabeled analog, ensuring identical chromatographic behavior and extraction recovery during sample preparation . This scenario is particularly relevant for contract research organizations (CROs) and pharmaceutical analytical development groups establishing LC-MS/MS methods for trimebutine and its metabolites [2].

Stable Isotope-Labeled Intermediate for Metabolic Pathway Tracing and Mechanistic Studies

Beyond quantitative bioanalysis, 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 serves as a labeled precursor for synthesizing deuterated trimebutine metabolites that can be used as metabolic tracers. The penta-deuteration at specific positions (3,3,4,4,4) provides a stable isotopic label that is not exchanged under physiological conditions, enabling tracking of metabolite formation and disposition in in vitro hepatocyte incubations or in vivo studies [1]. The required 2-8°C refrigerated storage maintains isotopic integrity and prevents H-D back-exchange that would compromise tracer utility . This application supports academic research into opioid receptor pharmacology and drug metabolism mechanisms [2].

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